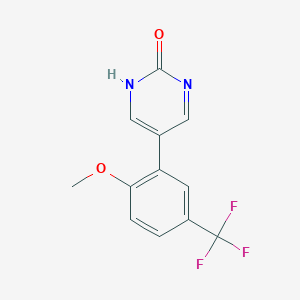

MFCD18316668

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The presence of a pyrimidine ring and a hydroxyl group in the molecule suggests possible applications as an enzyme inhibitor. Pyrimidine rings are found in many essential biomolecules, and some medications work by mimicking these structures and inhibiting specific enzymes. The trifluoromethyl group can further enhance the molecule's binding affinity to enzymes [1]. However, in-vitro and in-vivo studies are needed to confirm this hypothesis.

Source

[1] Enzyme Inhibitors: Design, Discovery, and Development for Therapeutic Use. By Atta-ur-Rahman (Ed.).

The compound identified as MFCD18316668, also known as 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine, is a pyrimidine derivative with the molecular formula C12H9ClN2O3 and a molecular weight of 264.6645 g/mol. This compound is characterized by a chlorinated aromatic ring and a hydroxypyrimidine moiety, which contribute to its diverse chemical properties and potential applications in medicinal chemistry and materials science. It appears as a crystalline solid and is soluble in organic solvents, making it suitable for various

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common reagents for this reaction include potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The nitro group can be reduced to an amine group using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

- Substitution: The chloro group can undergo nucleophilic substitution with amines or thiols, leading to the formation of various derivatives depending on the nucleophile used.

These reactions allow for the synthesis of a variety of derivatives that can exhibit different biological activities and chemical properties.

Research indicates that 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine possesses notable biological activities. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development. The compound's mechanism of action may involve inhibition of specific enzymes or receptors, thus interfering with cellular processes essential for pathogen survival or cancer cell proliferation.

The synthesis of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine typically involves the following steps:

- Starting Materials: The reaction generally starts with 2-chloro-5-methoxycarbonylbenzaldehyde and a suitable pyrimidine precursor.

- Reaction Conditions: The reaction is usually conducted in the presence of potassium carbonate as a base and dimethylformamide as a solvent. The mixture is heated to facilitate product formation.

- Purification: Post-reaction, the product may undergo recrystallization and chromatographic purification to achieve the desired purity and yield.

This method allows for efficient production of the compound while maintaining its structural integrity.

5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine finds applications in various fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing more complex organic molecules, particularly those aimed at developing new pharmaceuticals.

- Biological Research: The compound is utilized in studies investigating its potential biological activities, including its effects on microbial growth and cancer cell lines.

- Material Science: It is explored for use in developing materials with specific properties, such as polymers or coatings that require enhanced performance characteristics.

Interaction studies involving 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine focus on its binding affinity to various biological targets. Research suggests that it may inhibit enzyme activity by binding to active sites or allosteric sites on proteins, thereby modulating biochemical pathways relevant to disease processes. These interactions are critical for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine, including:

- 5-Fluorouracil: A well-known anticancer agent that inhibits DNA synthesis.

- Pyrimethamine: An antiparasitic drug used primarily against malaria.

- Cytarabine: An antimetabolite used in chemotherapy for leukemia.

Comparison TableCompound Name Structure Features Primary Use 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine Chlorinated aromatic ring, hydroxypyrimidine moiety Antimicrobial, anticancer research 5-Fluorouracil Fluorinated pyrimidine Anticancer Pyrimethamine Substituted pyrimidine Antiparasitic Cytarabine Nucleoside analog Chemotherapy

Uniqueness

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine | Chlorinated aromatic ring, hydroxypyrimidine moiety | Antimicrobial, anticancer research |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Pyrimethamine | Substituted pyrimidine | Antiparasitic |

| Cytarabine | Nucleoside analog | Chemotherapy |

While many pyrimidines exhibit biological activity, the unique combination of the chlorinated aromatic structure and hydroxypyrimidine functionality in 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine distinguishes it from other compounds. Its specific interactions with biological targets may lead to novel therapeutic applications not fully explored by similar compounds.